molecular formula C18H26ClN3O2 B236155 N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]butanamide

N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]butanamide

Número de catálogo B236155
Peso molecular: 351.9 g/mol
Clave InChI: TWOLDRCXANCSPQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]butanamide, also known as BCT-197, is a small molecule inhibitor that has shown potential in inhibiting the growth and spread of cancer cells. It belongs to the class of compounds known as piperazine derivatives and has been the subject of numerous scientific studies due to its promising anti-cancer properties.

Mecanismo De Acción

The mechanism of action of N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]butanamide involves the inhibition of a protein called focal adhesion kinase (FAK), which plays a key role in the growth and spread of cancer cells. By inhibiting FAK, N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]butanamide prevents cancer cells from forming new blood vessels and invading nearby tissues, ultimately leading to cell death.
Biochemical and Physiological Effects
N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]butanamide has been found to have a number of biochemical and physiological effects on cancer cells. In addition to inhibiting FAK, it has been shown to induce apoptosis (cell death) in cancer cells, as well as to inhibit cell migration and invasion. N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]butanamide has also been found to reduce the expression of several genes involved in cancer cell growth and survival.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]butanamide in lab experiments is its specificity for FAK, which allows researchers to study the effects of FAK inhibition on cancer cells in a controlled setting. However, one limitation is that N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]butanamide may not be effective in all types of cancer, and its effectiveness may vary depending on the specific genetic mutations present in a given cancer.

Direcciones Futuras

There are several promising future directions for research on N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]butanamide. One area of interest is the development of combination therapies that include N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]butanamide, as it has been shown to enhance the effectiveness of chemotherapy drugs. Additionally, further studies are needed to determine the optimal dosage and administration schedule for N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]butanamide in humans, as well as to identify biomarkers that can predict which patients are most likely to benefit from treatment with N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]butanamide. Finally, ongoing research is exploring the potential use of N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]butanamide in other diseases beyond cancer, such as fibrosis and arthritis.

Métodos De Síntesis

The synthesis of N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]butanamide involves a multi-step process that begins with the reaction of 3-chloro-4-nitroaniline with butyryl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 1-bromo-3-chloropropane to form the final product, N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]butanamide.

Aplicaciones Científicas De Investigación

N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]butanamide has been extensively studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth and spread of cancer cells in vitro and in vivo, particularly in breast, lung, and prostate cancers. Additionally, N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]butanamide has been found to enhance the effectiveness of chemotherapy drugs, making it a promising candidate for combination therapy.

Propiedades

Nombre del producto

N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]butanamide

Fórmula molecular

C18H26ClN3O2

Peso molecular

351.9 g/mol

Nombre IUPAC

N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]butanamide

InChI

InChI=1S/C18H26ClN3O2/c1-3-5-17(23)20-14-7-8-16(15(19)13-14)21-9-11-22(12-10-21)18(24)6-4-2/h7-8,13H,3-6,9-12H2,1-2H3,(H,20,23)

Clave InChI

TWOLDRCXANCSPQ-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC(=C(C=C1)N2CCN(CC2)C(=O)CCC)Cl

SMILES canónico

CCCC(=O)NC1=CC(=C(C=C1)N2CCN(CC2)C(=O)CCC)Cl

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.